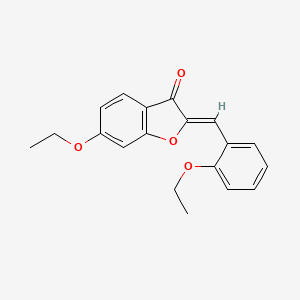

(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-Ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with ethoxy groups at the 6-position of the benzofuran ring and the 2-position of the benzylidene moiety. Aurones, a subclass of flavonoids, are known for their structural diversity and biological activities, including enzyme inhibition (e.g., DRAK2, topoisomerases) and anticancer properties . The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(2-ethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-3-21-14-9-10-15-17(12-14)23-18(19(15)20)11-13-7-5-6-8-16(13)22-4-2/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZWYBPCWOSKE-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OCC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OCC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with 2-ethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the benzylidene double bond can yield the corresponding benzofuran derivative with a saturated side chain.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of 6-ethoxy-2-(2-ethoxybenzyl)benzofuran-3(2H)-one.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a synthetic intermediate.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential therapeutic applications due to its structural similarity to other biologically active benzofurans.

Industry:

- Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethoxy and benzylidene groups may play a role in binding to these targets, influencing the compound’s activity.

Comparison with Similar Compounds

Research Implications

- Target Compound : Requires experimental validation of kinase inhibition (e.g., DRAK2, topoisomerases) and pharmacokinetic profiling.

- Structure-Activity Relationship (SAR) : Ethoxy substitution at C2/C6 positions should be compared to halogenated or bulkier groups (e.g., ).

Biological Activity

(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a benzofuran core with ethoxy and benzylidene substituents, which are believed to contribute to its unique chemical and biological properties. The structural formula can be represented as follows:

IUPAC Name

The IUPAC name for this compound is (2Z)-6-ethoxy-2-[(2-ethoxyphenyl)methylidene]-1-benzofuran-3-one.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one has been studied for its potential to inhibit various bacterial strains, showing promising results in vitro.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one demonstrated an IC50 value of approximately 25 µM, indicating significant cytotoxicity against cancer cells compared to control groups.

The precise mechanism of action for (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. The ethoxy and benzylidene groups likely facilitate binding interactions that modulate biological pathways.

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation: It could act on receptors related to apoptosis and cell survival, promoting programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one, it is beneficial to compare it with other benzofuran derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | Moderate | Low |

| (Z)-6-hydroxybenzofuran-3(2H)-one | High | Moderate |

| (Z)-4,6-dihydroxybenzofuran derivative | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.